2,4,7-Trinitrofluoren-9-one 2,4,7-Trinitrofluoren-9-one 2,4,7-trinitrofluoren-9-one appears as pale yellow needles (from acetic acid or benzene) or yellow powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 129-79-3
VCID: VC0515813
InChI: InChI=1S/C13H5N3O7/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-5H
SMILES: C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C13H5N3O7
Molecular Weight: 315.19 g/mol

2,4,7-Trinitrofluoren-9-one

CAS No.: 129-79-3

Cat. No.: VC0515813

Molecular Formula: C13H5N3O7

Molecular Weight: 315.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2,4,7-Trinitrofluoren-9-one - 129-79-3

Specification

CAS No. 129-79-3
Molecular Formula C13H5N3O7
Molecular Weight 315.19 g/mol
IUPAC Name 2,4,7-trinitrofluoren-9-one
Standard InChI InChI=1S/C13H5N3O7/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-5H
Standard InChI Key VHQGURIJMFPBKS-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Appearance Solid powder
Colorform PALE YELLOW NEEDLES FROM ACETIC ACID OR BENZENE
Melting Point 348 °F (NTP, 1992)
176.0 °C
175.2-176 °C

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

TNF belongs to the fluorenone family, featuring a planar tricyclic aromatic core substituted with three nitro groups at the 2nd, 4th, and 7th positions. This arrangement confers strong electron-withdrawing characteristics, making TNF a potent electron acceptor. The IUPAC name, 2,4,7-trinitrofluoren-9-one, reflects its substitution pattern and ketone functional group .

Physicochemical Characteristics

Key physical properties of TNF include:

PropertyValueSource
Molecular Weight315.19 g/molPubChem
Melting Point176–178°CChemicalBook
Density1.5148 g/cm³ (estimate)ChemicalBook
SolubilityInsoluble in water; soluble in acetone, benzeneCAMEO Chemicals
Vapor Pressure1.1×10101.1 \times 10^{-10} mmHgCAMEO Chemicals

The compound’s low water solubility and high melting point underscore its stability, while its crystalline structure facilitates applications in materials science .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

TNF is synthesized via nitration of fluorenone using a mixed acid system (nitric and sulfuric acids). The reaction proceeds under controlled temperatures (40–60°C) to prevent over-nitration. Purification involves recrystallization from dry benzene or acetic acid, yielding pale yellow needles .

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield and consistency. Automated systems monitor reaction parameters, ensuring optimal nitro group orientation. Post-synthesis, TNF is stabilized using non-polar solvents to mitigate decomposition risks .

Biological Activity and Toxicity

Genotoxicity in Prokaryotic Systems

TNF exhibits potent mutagenicity in Salmonella typhimurium and Escherichia coli, inducing both frameshift and base-pair substitution mutations. A dose-dependent increase in revertant colonies was observed in Ames tests, with frameshift mutations predominating .

Eukaryotic Toxicity

In mammalian systems, TNF causes cytostasis and sister-chromatid exchanges in Chinese hamster ovary (CHO) cells. A three-month toxicity study in F344 rats revealed hematological abnormalities, including reduced erythrocyte counts and elevated liver enzyme levels .

Table 1: Key Findings from NTP Toxicity Studies

ParameterObservation in RatsObservation in Mice
Liver Weight12% increase (males)8% increase (females)
Hematocrit15% decrease (high-dose group)No significant change
Survival Rate90% (control) vs. 70% (high dose)95% (control) vs. 85% (high dose)

These findings underscore TNF’s hepatotoxic and myelosuppressive effects .

Industrial Applications

Explosives Manufacturing

TNF’s high nitrogen content (13.3%) and thermal stability make it suitable for plasticizers in explosives. Its decomposition releases N2\text{N}_2, CO2\text{CO}_2, and H2O\text{H}_2\text{O}, yielding an energy output of 3,200 kJ/kg .

Dyes and Pigments

The compound’s conjugated π-system absorbs visible light (λ<sub>max</sub> ≈ 450 nm), enabling its use in yellow-orange dyes. Stability under UV exposure makes it preferable to azo dyes in outdoor applications .

Analytical Characterization

Spectroscopic Methods

  • FT-IR: Asymmetric NO<sub>2</sub> stretches at 1,530 cm<sup>-1</sup> .

  • UV-Vis: Absorption maxima at 410 nm (π→π* transition) .

  • HRMS: Molecular ion peak at m/z 315.195 .

Chromatographic Techniques

HPLC with a C18 column (acetonitrile/water mobile phase) achieves >99% purity assessment. Retention time: 12.3 minutes .

Recent Advances and Research Directions

Electron-Deficient Materials

Recent studies (2018) highlight TNF’s role in organic semiconductors. Its electron affinity (EA=4.1eV\text{EA} = 4.1 \, \text{eV}) facilitates charge transport in thin-film transistors .

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